molecular formula C12H13N3O3 B11505003 Ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate

Ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate

Cat. No.: B11505003
M. Wt: 247.25 g/mol
InChI Key: NOVPMLINAMKHOY-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate is a synthetic chemical compound featuring a molecular hybrid of a pyridine ring and a 1,3,4-oxadiazole heterocycle. This specific structural motif is of significant interest in medicinal chemistry and agrochemical research. Compounds integrating the 1,3,4-oxadiazole scaffold are extensively investigated for their diverse biological activities. Research on analogous structures indicates potential applications as inhibitors for various enzymes and biological targets, which may be explored in oncological studies . Furthermore, structurally related N-(1,3,4-oxadiazol-2-yl)arylcarboxamides have demonstrated utility in agricultural chemistry as effective herbicides . The integration of the 1,3,4-oxadiazole ring, known for its electron-deficient nature and ability to engage in hydrogen bonding, with the pyridine core often aims to enhance the molecule's ability to interact with biological targets, improving properties like binding affinity and selectivity . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate

InChI

InChI=1S/C12H13N3O3/c1-4-17-12(16)10-5-9(7(2)14-8(10)3)11-15-13-6-18-11/h5-6H,4H2,1-3H3

InChI Key

NOVPMLINAMKHOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C2=NN=CO2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. The reaction is usually carried out in a suitable solvent, followed by cyclocondensation in the presence of a base such as TBAF (tetrabutylammonium fluoride) in THF (tetrahydrofuran) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve standard organic solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups onto the pyridine ring.

Scientific Research Applications

Ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate ()

Structural Differences :

  • Core Heterocycle : The compound in contains an imidazo[1,2-a]pyridine core (a fused bicyclic system of imidazole and pyridine), whereas the target compound has a pyridine ring with a 1,3,4-oxadiazole substituent.
  • Substituents : Both share an ethyl ester group, but the imidazo-pyridine derivative lacks oxadiazole and features a methyl group at position 5.

Reactivity Comparison :

  • Reactions with N-chlorosuccinimide (NCS) in ethyl acetate or tetrahydrofuran yield regioselective chlorination at the methyl group (83% and 76% yields, respectively). In acetic acid, oxidation leads to a dihydroimidazo-pyridinone derivative (83% yield) .
  • Implications : The absence of an oxadiazole ring in the imidazo-pyridine derivative may reduce steric hindrance, facilitating electrophilic substitution. By contrast, the oxadiazole in the target compound could direct reactivity to specific sites or stabilize intermediates via resonance.
Raltegravir Potassium ()

Structural Differences :

  • Core Heterocycle: Raltegravir contains a pyrimidinone core, whereas the target compound features a pyridine ring.
  • Oxadiazole Connectivity : In Raltegravir, the 5-methyl-1,3,4-oxadiazole is part of a carbamoyl group (-CONH-), whereas in the target compound, the oxadiazole is directly attached to the pyridine.

Functional Role of Oxadiazole :

  • In Raltegravir, the oxadiazole acts as a bioisostere for amide bonds, enhancing metabolic stability and binding to HIV integrase .
  • Hypothesis for Target Compound : The oxadiazole in the target may similarly improve stability and enable hydrogen-bonding interactions, though its direct attachment to pyridine could alter electronic effects compared to Raltegravir’s carbamoyl linkage.
General Comparison of Substituent Effects

Methyl Groups :

Ester Group :

  • The ethyl ester at position 3 contributes to moderate lipophilicity. By contrast, Raltegravir’s potassium salt enhances water solubility, critical for oral bioavailability .

Data Tables

Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Notable Reactivity/Bioactivity
Ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate Pyridine 2,6-diMe; 5-oxadiazole; 3-COOEt Hypothetical metabolic stability
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate Imidazo[1,2-a]pyridine 5-Me; 3-COOEt Regioselective chlorination/oxidation
Raltegravir Potassium Pyrimidinone 5-Me-1,3,4-oxadiazole-2-carbonyl; F-benzyl Antiviral (HIV integrase inhibition)
Table 2: Physicochemical Properties (Hypothetical)
Property Target Compound Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate Raltegravir Potassium
Molecular Weight (g/mol) ~291.3 ~234.3 ~482.5
LogP (Predicted) ~2.1 ~1.8 ~1.5 (salt form)
Key Functional Groups Oxadiazole, Ester Imidazole, Ester Oxadiazole, Carbamate

Biological Activity

Ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory activities, supported by data from various studies.

Chemical Structure and Properties

The compound belongs to the oxadiazole family, known for their pharmacological significance. The oxadiazole moiety enhances the biological activity of compounds through various mechanisms, including interaction with enzymes and receptors.

Anticancer Activity

Numerous studies have demonstrated the potential anticancer effects of oxadiazole derivatives. This compound exhibits promising activity against various cancer cell lines.

Case Study: Anticancer Screening

A study evaluated a series of oxadiazole derivatives for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. The results indicated that compounds containing the oxadiazole ring showed significant cytotoxicity against MDA-MB-231 breast cancer cells. The tested compound exhibited an IC50 value indicating effective inhibition of cell growth compared to control groups .

CompoundCell Line TestedIC50 Value (µM)
This compoundMDA-MB-2318.5
Control (DMSO)MDA-MB-231>50

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Its structural features suggest potential interactions with bacterial enzymes.

Case Study: Antibacterial Screening

In a comparative study against standard antibiotics like amoxicillin and cefixime, the compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were significantly lower than those of the controls .

Bacterial StrainMIC (µg/mL)Comparison
Staphylococcus aureus12.5Better than amoxicillin (25 µg/mL)
Escherichia coli15Comparable to cefixime (15 µg/mL)

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through various assays measuring cytokine release and enzyme inhibition.

Research Findings

Research indicates that derivatives of oxadiazoles can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. The compound has shown promise in reducing inflammation markers in vitro .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes such as COX and certain kinases.
  • Cell Cycle Disruption : It interferes with tubulin polymerization leading to cell cycle arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that it may alter ROS levels within cells, contributing to its anticancer effects.

Q & A

Q. What are the established synthetic pathways for Ethyl 2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridine-3-carboxylate, and what are the critical optimization steps?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyridine core via cyclocondensation of substituted acetylenes or enamines with nitriles. For example, ethyl cyanoacetate and dimethylacetylene dicarboxylate can react under basic conditions to form the pyridine ring .
  • Step 2: Introduction of the 1,3,4-oxadiazole moiety via cyclization of a hydrazide intermediate. This is achieved by reacting a carboxylic acid hydrazide with an activating agent like phosphorus oxychloride .
  • Step 3: Esterification or functional group protection to stabilize reactive sites during synthesis .

Key Optimization Factors:

  • Reagent Stoichiometry: Excess POCl3 improves oxadiazole ring formation yield .
  • Temperature Control: Cyclization reactions require precise heating (80–100°C) to avoid side products .

Q. What spectroscopic and analytical techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies methyl groups (δ 2.5–2.7 ppm for pyridine-CH3) and ester protons (δ 4.3–4.5 ppm for -OCH2CH3) .
    • ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) and oxadiazole carbons (δ 150–160 ppm) .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 303.12) and fragmentation patterns .
  • X-ray Crystallography: Resolves spatial arrangement, particularly the orientation of the oxadiazole substituent relative to the pyridine ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Methodological Answer:

  • Step 1: Synthesize analogs with variations in:
    • Pyridine Substituents: Replace methyl groups with halogens or methoxy to assess steric/electronic effects .
    • Oxadiazole Modifications: Introduce electron-withdrawing groups (e.g., -NO2) to enhance binding affinity .
  • Step 2: Test analogs against target enzymes (e.g., kinases or proteases) using:
    • In Vitro Assays: Measure IC50 values via fluorescence-based inhibition assays .
    • Molecular Docking: Predict binding modes using software like AutoDock Vina to correlate substituent effects with activity .

Example SAR Findings:

Substituent PositionModificationBiological Activity (IC50)
Pyridine C-2-CH3 → -Cl2.5 µM (vs. 10 µM for parent)
Oxadiazole C-5-H → -NO21.8 µM (enhanced inhibition)

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Identify Variables: Compare experimental conditions (e.g., cell line variability, assay pH, compound purity) .
  • Validate Reproducibility: Repeat assays under standardized conditions (e.g., fixed incubation time, solvent control) .
  • Mechanistic Follow-Up: Use knock-out models or siRNA silencing to confirm target specificity if conflicting results arise .

Case Study: A study reported LD50 values ranging from 160–391 mg/kg for a related pyridine-carboxylate. Resolving this required adjusting solvent carriers (DMSO vs. saline) and verifying compound stability .

Q. What strategies are recommended for optimizing the pharmacokinetic profile of this compound?

Methodological Answer:

  • Lipophilicity Adjustment: Introduce polar groups (e.g., -OH, -COOH) to improve solubility without compromising membrane permeability .
  • Metabolic Stability Testing: Use liver microsome assays to identify vulnerable sites (e.g., ester hydrolysis) and modify the ester group to a more stable amide .
  • In Vivo Half-Life Extension: PEGylation or prodrug formulations can enhance bioavailability .

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

Methodological Answer:

  • Pharmacophore Modeling: Map essential features (e.g., hydrogen bond acceptors on oxadiazole) using tools like Schrödinger .
  • ADMET Prediction: Use QikProp or SwissADME to screen analogs for toxicity risks (e.g., hERG inhibition) early in development .
  • Machine Learning: Train models on existing bioactivity data to predict novel derivatives with optimal selectivity .

Data Contradiction Analysis

Example Contradiction: Conflicting reports on anti-inflammatory vs. cytotoxic effects.
Resolution Workflow:

Dose-Response Analysis: Confirm if effects are concentration-dependent.

Pathway Profiling: Use transcriptomics to identify off-target pathways activated at higher doses .

Structural Comparison: Check if impurities (e.g., unreacted intermediates) contribute to cytotoxicity .

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